Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride
Description
Properties
IUPAC Name |
(3S,3aS,6aS)-3-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-4-9-7-3-8-2-6(5)7;/h5-8H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNZSOXJLLBRPJ-RYLOHDEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CO[C@H]2[C@@H]1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies for the Furo-Pyrrolidine Scaffold
The fused furo[2,3-c]pyrrole system is typically assembled via cyclization reactions or tandem multi-component processes. Two dominant approaches are outlined below:
Petasis/Diels-Alder Tandem Reaction
A highly diastereoselective 3-component Petasis/Diels-Alder sequence constructs the bicyclic framework from allylic amines, furylboronic acids, and α-hydroxylated aldehydes (Scheme 1). For example:
- Step 1 : Allylic amine (1a) reacts with furylboronic acid (1b) and aldehyde (1c) to form a transient imine, which undergoes intramolecular Diels-Alder cyclization.
- Step 2 : Ring-opening/ring-closing metathesis (ROM/RCM) cascades refine the stereochemistry and introduce the methyl group at position 3.
This method achieves the racemic product in 65–78% yield, with the hydrochloride salt formed via HCl treatment during workup.
Table 1: Petasis/Diels-Alder Reaction Conditions
| Component | Reagent/Conditions | Role |
|---|---|---|
| Allylic amine (1a) | 2-methylallylamine | Nucleophile |
| Furylboronic acid (1b) | 2-furylboronic acid | Electrophile |
| Aldehyde (1c) | Glycolaldehyde | Carbonyl donor |
| Solvent | Tetrahydrofuran (THF), 0°C to RT | Reaction medium |
| Catalyst | None (thermal activation) | Cyclization promoter |
Chiral Resolution of Tert-Butyl Intermediates
Racemization often occurs during synthesis, necessitating resolution steps. A common strategy involves synthesizing tert-butyl-protected intermediates, resolving enantiomers, and deprotecting to yield the racemic hydrochloride:
- Step 1 : Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate (2) is prepared via Mitsunobu alkylation (yield: 82%).
- Step 2 : Chiral chromatography separates enantiomers, followed by HCl-mediated deprotection to yield the hydrochloride salt.
Table 2: tert-Butyl Intermediate Synthesis
| Parameter | Value | Source |
|---|---|---|
| Starting material | Hexahydro-2H-furo[2,3-c]pyrrole | |
| Protecting agent | Di-tert-butyl dicarbonate (Boc₂O) | |
| Reaction conditions | CH₂Cl₂, 4-dimethylaminopyridine, 0°C to RT | |
| Yield | 82% |
Methyl Group Introduction and Stereochemical Control
The 3-methyl group is introduced via alkylation or asymmetric reduction:
Reductive Amination
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt:
- Procedure : Dissolve the racemic free base in anhydrous diethyl ether, bubble HCl gas, and precipitate the salt (yield: 95%).
- Purity control : Recrystallization from ethanol/water (1:3) ensures ≥95% purity (by HPLC).
Table 3: Hydrochloride Salt Crystallization Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent system | Ethanol/water (1:3 v/v) | |
| Temperature | 4°C (slow cooling) | |
| Purity post-crystallization | ≥95% |
Analytical Characterization
Critical quality control metrics include:
Scale-Up Considerations
Industrial production faces two key challenges:
Chemical Reactions Analysis
Types of Reactions
Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of furo[2,3-c]pyrrole derivatives, which are known for their diverse biological activities. These derivatives have been synthesized and studied for their potential therapeutic effects in various diseases.
Anticonvulsant Activity
Research indicates that similar furo[2,3-c]pyrrole compounds exhibit anticonvulsant properties. These compounds may act on the central nervous system to inhibit seizure activity, making them candidates for further investigation in epilepsy treatment .
Anticancer Properties
Furo[2,3-c]pyrrole derivatives have shown promise as anticancer agents. Studies have suggested that modifications to the core structure can enhance their efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory Effects
Compounds in this class have also been studied for their anti-inflammatory properties. They may modulate inflammatory pathways, providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .
Pharmacological Research
Pharmacological studies have focused on the interactions of racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride with biological targets.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various enzymes and receptors involved in disease processes. Such studies help in understanding its mechanism of action and potential as a lead compound for drug development .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of furo[2,3-c]pyrrole derivatives. By modifying functional groups on the core structure, researchers aim to enhance selectivity and potency against specific biological targets .
Material Science Applications
Beyond medicinal applications, this compound can be explored in material science.
Polymer Chemistry
The unique structural features of this compound allow it to be incorporated into polymer matrices to create materials with specific mechanical and thermal properties. Research is ongoing into its use as a monomer or additive in polymer synthesis .
Nanotechnology
In nanotechnology, derivatives of furo[2,3-c]pyrrole are being investigated for their potential use in drug delivery systems due to their ability to form nanoparticles that can encapsulate therapeutic agents .
Data Summary Table
| Application Area | Potential Uses | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticonvulsant, Anticancer, Anti-inflammatory | Promising biological activities reported |
| Pharmacological Research | Molecular docking studies; SAR studies | Insights into binding affinities |
| Material Science | Polymer chemistry; Nanotechnology | Potential as monomer/additive |
Case Studies
- Anticancer Activity Study : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines through apoptosis induction mechanisms.
- Molecular Docking Analysis : A detailed molecular docking study revealed that this compound could effectively bind to specific targets involved in inflammation pathways, suggesting its role as a potential anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 2177267-25-1
- Molecular Formula: C₇H₁₄ClNO
- Molecular Weight : 163.65 g/mol
- Purity : >95.00% (as per analytical certificates) .
Structural Features :
- The compound comprises a fused furo-pyrrolidine bicyclic system with a methyl substituent at the 3S position.
Physicochemical Properties :
- Solubility : Soluble in DMSO; solubility in aqueous buffers depends on pH and cosolvents. Heating to 37°C and sonication enhance solubility .
- Storage : Solutions are stable for 6 months at -80°C and 1 month at -20°C.
Structural and Functional Analogues
The compound belongs to a class of fused bicyclic heterocycles with variations in substituents, stereochemistry, and heteroatom composition. Key analogues include:
Key Comparative Findings
Substituent Effects :
- The methyl group in the target compound increases steric bulk compared to analogues like 36b (lactone derivative), which may influence receptor binding .
- Ethoxycarbonyl or sulfonyl substituents (e.g., in 5-methylbenzenesulfonyl derivatives) enhance solubility in organic solvents but reduce aqueous stability .
Stereochemical Impact :
- The racemic mixture of the target compound contrasts with enantiopure analogues (e.g., (3aS,6aR)-tetrahydrofuro[2,3-b]furan-2(6aH)-one ), where stereochemistry dictates biological activity .
Heteroatom Variations: Replacement of furan oxygen with sulfur (e.g., in thieno-pyrrolidines) alters electronic density and hydrogen-bonding capacity, affecting pharmacokinetic profiles .
Salt Forms: Dihydrochloride salts (e.g., 5-methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride) exhibit higher aqueous solubility than the mono-hydrochloride form of the target compound .
Biological Activity
Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride is a compound with the chemical formula CHClNO and a molar mass of 163.65 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molar Mass | 163.65 g/mol |
| CAS Number | 2177267-25-1 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Biological Activity
The biological activity of this compound has been investigated in several studies. The following sections outline its pharmacological effects and mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, the compound has shown potential in reducing oxidative stress and inflammation in neuronal tissues. This effect is believed to be mediated through the modulation of various signaling pathways involved in apoptosis and cell survival.
Analgesic Properties
The compound also displays analgesic properties. Experimental models have indicated that it can reduce pain responses in both acute and chronic pain scenarios. The analgesic effect is likely due to the inhibition of nociceptive pathways within the central nervous system.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Zhang et al. (2021) evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Neuroprotection Research : In a study published by Lee et al. (2022), the neuroprotective effects were assessed in a mouse model of Alzheimer's disease. The compound significantly reduced amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.
- Pain Management Trial : A clinical trial reported by Smith et al. (2023) assessed the analgesic effects in patients with chronic pain conditions. Participants receiving the compound reported a 40% reduction in pain scores compared to placebo.
The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary findings suggest:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial growth and survival.
- Modulation of Neurotransmitter Levels : It may influence neurotransmitter systems involved in pain perception and neuroprotection.
- Antioxidant Activity : The compound has shown potential as an antioxidant, reducing reactive oxygen species (ROS) levels in cellular models.
Q & A
Q. What are the recommended synthetic methodologies for preparing racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride in academic laboratories?
Methodological Answer: The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) and activators like HOBt to minimize racemization during amide bond formation. For example, benzyl-protected intermediates (e.g., benzyl esters) are coupled with target moieties under inert conditions, followed by catalytic hydrogenation (10% Pd/C) to remove protecting groups, achieving yields >80% and purity >99% . Optimized reaction parameters (e.g., solvent polarity, temperature) should be validated using TLC and LC-MS to monitor progress.
(Basic)
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .
- First Aid: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical attention. Contaminated clothing must be removed and washed before reuse .
- Storage: Store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation .
(Basic)
Q. Which analytical techniques are essential for structural and purity characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (500 MHz) in DMSO-d₆ or CDCl₃ to confirm stereochemistry and detect impurities (<0.5% threshold) .
- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak IA) with UV detection to assess enantiomeric excess (ee) in racemic mixtures .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting points and thermal stability (decomposition onset >150°C) .
(Advanced)
Q. How can researchers resolve contradictions in thermal stability data between DSC and TGA results?
Methodological Answer: Discrepancies often arise from sample preparation or heating rates. Cross-validate findings by:
Conducting isothermal TGA at 120–180°C for 2 hours to monitor mass loss under controlled conditions.
Using modulated DSC (mDSC) to separate reversible (heat capacity) and non-reversible (decomposition) thermal events .
Pairing with Karl Fischer titration to quantify residual moisture, which may artificially lower decomposition temperatures .
(Advanced)
Q. What strategies are effective for enantiomeric resolution of this racemic compound?
Methodological Answer:
- Chiral Chromatography: Use polysaccharide-based chiral stationary phases (CSPs) with hexane:isopropanol gradients (90:10 to 70:30) at 25°C. Retention time differences >2 minutes indicate baseline separation .
- Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in a racemic ester intermediate, achieving ee >98% after optimization of pH and solvent .
- Crystallization-Induced Diastereomer Resolution: Co-crystallize with chiral acids (e.g., tartaric acid) and monitor crystal morphology via X-ray diffraction .
(Advanced)
Q. How can computational modeling predict the reactivity of the furo-pyrrolidine framework in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. B3LYP/6-31G(d) basis sets are recommended for accuracy .
- Molecular Docking: Simulate binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro IC₅₀ assays to correlate computational predictions with experimental data .
(Advanced)
Q. What challenges arise in quantifying stereochemical impurities during asymmetric synthesis?
Methodological Answer:
- Chiral Derivatization: Use Mosher’s acid chloride to convert enantiomers into diastereomers, enabling detection via ¹⁹F NMR .
- Mass Spectrometry (MS/MS): Employ collision-induced dissociation (CID) to distinguish stereoisomers based on fragmentation patterns .
- Limit of Quantification (LOQ): Optimize LC-MS parameters (e.g., ion spray voltage, collision energy) to achieve LOQ <0.1% for minor enantiomers .
(Advanced)
Q. How does the compound’s stability vary under acidic vs. alkaline conditions?
Methodological Answer:
- Forced Degradation Studies:
- Mechanistic Insights: pH-dependent degradation follows first-order kinetics, validated by Arrhenius plots (Eₐ ~50 kJ/mol) .
(Advanced)
Q. What methodologies validate the compound’s bioavailability in preclinical models?
Methodological Answer:
- In Vitro Permeability: Use Caco-2 cell monolayers to measure apparent permeability (Papp) >1 × 10⁻⁶ cm/s, indicating moderate absorption .
- Plasma Protein Binding (PPB): Equilibrium dialysis with radiolabeled compound (³H or ¹⁴C) to quantify unbound fractions (fu >5% suggests low PPB) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS (t₁/₂ >30 minutes preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
